
Barium(2+);oxolan-2-ylmethanol;oxolan-2-ylmethanolate;titanium
Übersicht
Beschreibung
Barium(2+);oxolan-2-ylmethanol;oxolan-2-ylmethanolate;titanium is a complex compound with the molecular formula C30H58BaO12Ti. It is also known as barium titanium (IV) tetrahydrofurfuryl oxide. This compound is notable for its unique structure, which includes barium and titanium ions coordinated with oxolan-2-ylmethanol and oxolan-2-ylmethanolate ligands. It has a molecular weight of approximately 795.968 g/mol and is typically found in a liquid state at room temperature .
Vorbereitungsmethoden
The synthesis of barium(2+);oxolan-2-ylmethanol;oxolan-2-ylmethanolate;titanium involves the reaction of barium and titanium precursors with oxolan-2-ylmethanol and oxolan-2-ylmethanolate under controlled conditions. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) at elevated temperatures ranging from 176 to 183°C . Industrial production methods may involve the use of large-scale reactors and precise control of reaction parameters to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Barium(2+);oxolan-2-ylmethanol;oxolan-2-ylmethanolate;titanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of barium and titanium oxides.
Reduction: Reduction reactions can occur with reducing agents, potentially converting the titanium component to a lower oxidation state.
Substitution: The oxolan-2-ylmethanol and oxolan-2-ylmethanolate ligands can be substituted with other ligands under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Barium(2+);oxolan-2-ylmethanol;oxolan-2-ylmethanolate;titanium has several scientific research applications:
Biology: The compound’s unique coordination chemistry makes it a subject of study in bioinorganic chemistry.
Wirkmechanismus
The mechanism of action of barium(2+);oxolan-2-ylmethanol;oxolan-2-ylmethanolate;titanium involves its interaction with molecular targets through its barium and titanium centers. These interactions can influence various pathways, including those related to its dielectric and piezoelectric properties. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Barium(2+);oxolan-2-ylmethanol;oxolan-2-ylmethanolate;titanium can be compared with other barium and titanium compounds, such as:
Barium titanate (BaTiO3): Known for its excellent dielectric properties and used in capacitors and sensors.
Titanium dioxide (TiO2): Widely used as a photocatalyst and in pigments.
Barium sulfate (BaSO4): Commonly used as a radiopaque agent in medical imaging.
The uniqueness of this compound lies in its specific coordination environment and the combination of barium and titanium with organic ligands, which imparts distinct chemical and physical properties.
Eigenschaften
IUPAC Name |
barium(2+);oxolan-2-ylmethanol;oxolan-2-ylmethanolate;titanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C5H10O2.2C5H9O2.Ba.Ti/c6*6-4-5-2-1-3-7-5;;/h4*5-6H,1-4H2;2*5H,1-4H2;;/q;;;;2*-1;+2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCAVSUNVCCOAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CO.C1CC(OC1)CO.C1CC(OC1)CO.C1CC(OC1)CO.C1CC(OC1)C[O-].C1CC(OC1)C[O-].[Ti].[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H58BaO12Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584108 | |
| Record name | barium(2+);oxolan-2-ylmethanol;oxolan-2-ylmethanolate;titanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
796.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
308796-51-2 | |
| Record name | barium(2+);oxolan-2-ylmethanol;oxolan-2-ylmethanolate;titanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


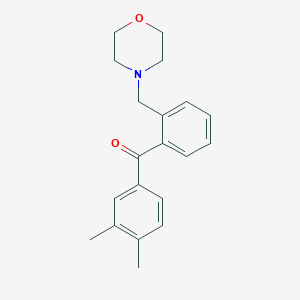

![2,3-Dimethyl-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613372.png)
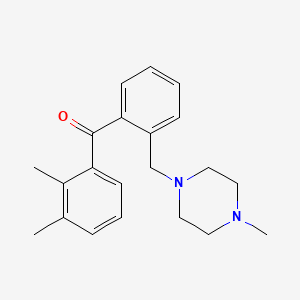
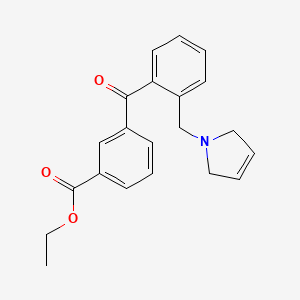
![1-(5,6,7,7a,8,9,10,11-octahydro-4H-benzo[ef]heptalen-2-yl)ethanone](/img/structure/B1613380.png)
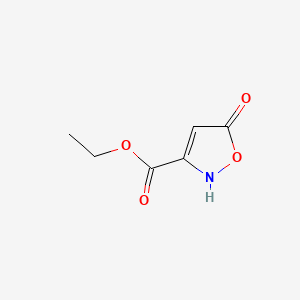
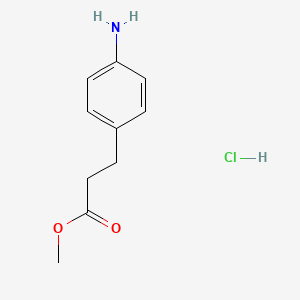
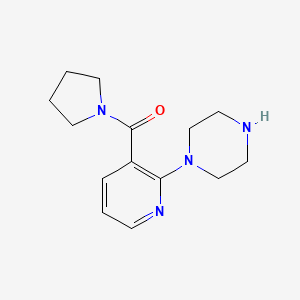
![N-Methyl-1-(4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)methanamine](/img/structure/B1613384.png)
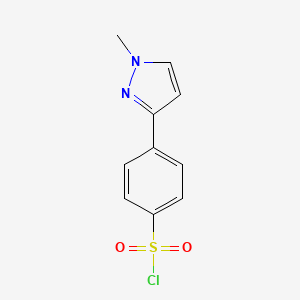
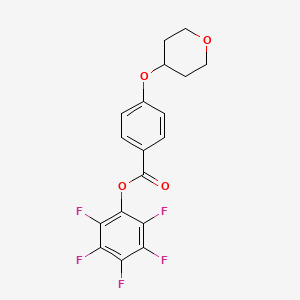
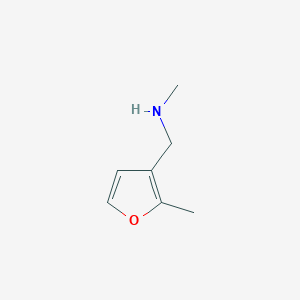
![[1-(6-Methylpyrazin-2-yl)piperidin-3-yl]methanol](/img/structure/B1613390.png)
